molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

Cat. No. B019051
Key on ui cas rn: 168899-58-9
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05910605

Procedure details

A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water and 2 g of 5% Pd/C catalyst (50% water-moist) is added to a 21 steel autoclave with an aerating stirrer. 10 bar of hydrogen are injected at a temperature of 25° C. and a stirring speed of 800 rpm. Consumed hydrogen is replaced by repeated injection. After 15 min, the absorption of hydrogen falls off. The catalyst is filtered off at room temperature through a pressure filter. 735.8 g of a crude solution are obtained, from which 7.1g of toluene are separated off in a separating funnel. The aqueous crude solution is cooled to 0° C. in a 1 l four-necked flask with a pH meter. The pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise in the course of 5 min; the pH falls to 6.0. The solution is then slowly treated (pH 1.1) with 49.3 g (0.5 mol) of hydrochloric acid (37% strength). A white precipitate is deposited in the course of this. The suspension is stirred for a further half hour, then the precipitate is filtered off and washed twice with 50 g of ice water. After drying, 37.5 g (93.7% of theory) of 3-acetoxy-2-methylbenzoic acid are obtained (melting point: 147° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 g
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.3 g
Type
reactant
Reaction Step Four
Quantity
49.3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([CH3:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=[O:13])[C:2]1C=CC=CC=1.[OH-].[Na+].[H][H].C(OC(=O)C)(=[O:25])C.Cl>O.[Pd]>[C:1]([O:8][C:9]1[C:10]([CH3:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=[O:13])(=[O:25])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
700 g
Type
solvent
Smiles
O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
31.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
49.3 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for a further half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are injected at a temperature of 25° C.
CUSTOM
Type
CUSTOM
Details
the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off at room temperature through a pressure
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
735.8 g of a crude solution are obtained, from which 7.1g of toluene
CUSTOM
Type
CUSTOM
Details
are separated off in a separating funnel
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed twice with 50 g of ice water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: PERCENTYIELD 93.7%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.